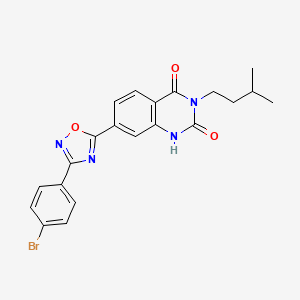
7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, an isopentyl group, and a quinazoline dione structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely be planar due to the aromaticity of the phenyl ring. The oxadiazole ring is a heterocyclic ring that contains two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromophenyl group could potentially increase the compound’s density and boiling point compared to compounds with a simple phenyl group .科学的研究の応用
Anticancer Activity
The presence of the 1,2,4-oxadiazole and quinazoline moieties in the compound suggests potential anticancer properties. Compounds with similar structures have been synthesized and tested for their in vitro anticancer activity against various human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . The bromophenyl group could also contribute to the cytotoxicity against cancer cells, making it a candidate for further cancer research.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their target proteins. The compound’s structure could allow it to bind effectively with enzymes like EGFR, which is significant in cancer progression. Such studies can provide insights into the compound’s potential as a targeted therapy agent .
Synthesis of Novel Hybrids
The compound’s structure is amenable to modifications, allowing the synthesis of novel hybrids that could exhibit enhanced biological activities. For instance, combining the pharmacophores of 1,4-benzoxazine and isoxazole could lead to new agents with improved anticancer, antimicrobial, or anti-inflammatory properties .
Development of Chemotherapeutic Agents
Given the ongoing need for chemotherapeutic agents with fewer side effects and reduced resistance, this compound could serve as a scaffold for developing new drugs. Its structure could be modified to minimize toxicity while maintaining or enhancing anticancer efficacy .
Biological Applications of Isoxazole Derivatives
Isoxazole derivatives are known for their low cytotoxicity and diverse biological activities. The compound could be used as a starting point for creating new isoxazole-based agents with anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, immunomodulatory, and antidiabetic properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-12(2)9-10-26-20(27)16-8-5-14(11-17(16)23-21(26)28)19-24-18(25-29-19)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYVHYLLDOENJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)
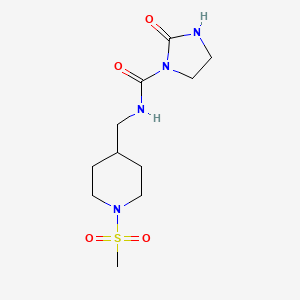

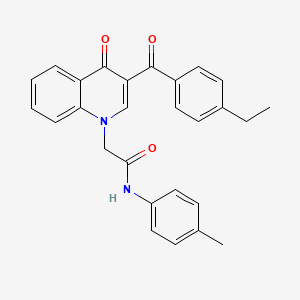

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)
![Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2361342.png)
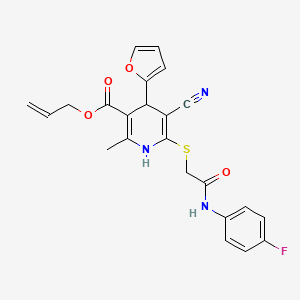
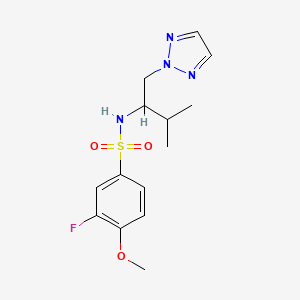

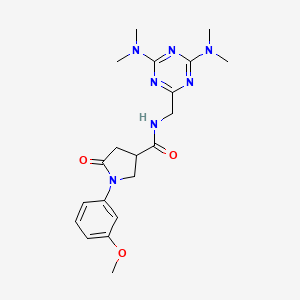
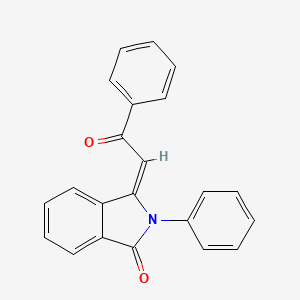
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2361351.png)
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride](/img/structure/B2361353.png)